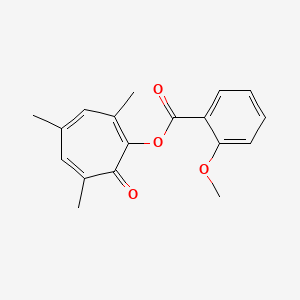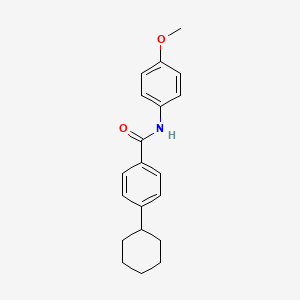![molecular formula C12H13ClN2O B5663371 1-[2-(2-chloro-4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5663371.png)
1-[2-(2-chloro-4-methylphenoxy)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1H-imidazoles, including derivatives such as 1-[2-(2-Chloro-4-methylphenoxy)ethyl]-1H-imidazole, typically involves nucleophilic substitution reactions, cyclization, and the use of specific reagents to introduce the desired functional groups. For example, the reaction of 2-{[2-(1H-imidazol-4-yl)-ethylimino]-methyl}-phenol with iron(ii) precursors has been shown to produce either iron(ii) or iron(iii) complexes, depending on the nature of the anions in the iron(ii) precursor and the ligand used (Yankey et al., 2014).
Molecular Structure Analysis
The molecular structure of 1-[2-(2-Chloro-4-methylphenoxy)ethyl]-1H-imidazole derivatives is characterized by the presence of the imidazole ring, which is a planar, aromatic heterocycle. Structural studies, such as X-ray crystallography, have been employed to elucidate the geometric parameters of these molecules, revealing how substituents on the imidazole ring influence the overall molecular conformation and how these molecules interact in the solid state (Guo et al., 2012).
Chemical Reactions and Properties
Imidazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and coordination to metal ions, reflecting their versatile chemical properties. The reactivity can be attributed to the electron-rich nature of the imidazole ring, making these compounds suitable ligands for metal complexes involved in catalytic processes. The iron complexation of imidazole derivatives, for example, highlights their potential in catalyzing ethylene reactions (Yankey et al., 2014).
properties
IUPAC Name |
1-[2-(2-chloro-4-methylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-10-2-3-12(11(13)8-10)16-7-6-15-5-4-14-9-15/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHQYILGZNOQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B5663290.png)
![4-(4-chlorophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B5663296.png)
![3-[(3R*,4S*)-1-[(2-methoxyphenyl)acetyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5663302.png)
![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5663308.png)
![3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5663314.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5663326.png)



![5-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5663355.png)


![(5-chloro-2-methoxyphenyl)[(isoxazol-3-ylmethyl)(methyl)amino]acetic acid](/img/structure/B5663379.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5663384.png)